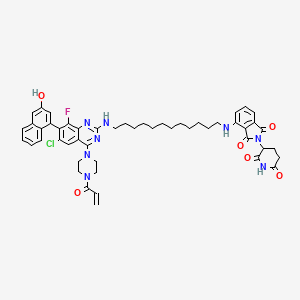
PROTAC KRAS G12C degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of PROTAC KRAS G12C degrader-1 involves several steps, including the design and synthesis of a ligand that binds to the KRAS G12C mutant, a linker, and a ligand that recruits an E3 ubiquitin ligase . The synthetic route typically involves:
Chemical Reactions Analysis
PROTAC KRAS G12C degrader-1 undergoes several types of chemical reactions:
Covalent Bond Formation: The KRAS-binding ligand forms a covalent bond with the cysteine residue in the KRAS G12C mutant.
Ubiquitination: The E3 ligase ligand recruits an E3 ubiquitin ligase, which catalyzes the transfer of ubiquitin molecules to the KRAS G12C mutant.
Proteasomal Degradation: The ubiquitinated KRAS G12C mutant is recognized by the proteasome and degraded.
Common reagents used in these reactions include organic solvents, protecting groups, and coupling reagents . The major product formed from these reactions is the ubiquitinated KRAS G12C mutant, which is subsequently degraded by the proteasome .
Scientific Research Applications
PROTAC KRAS G12C degrader-1 has several scientific research applications:
Cancer Research: It is used to study the role of the KRAS G12C mutant in cancer and to develop targeted therapies for cancers harboring this mutation.
Drug Development: It serves as a lead compound for the development of new PROTAC-based therapies targeting other oncogenic proteins.
Biological Studies: It is used to investigate the mechanisms of protein degradation and the cellular pathways involved in the ubiquitin-proteasome system.
Mechanism of Action
The mechanism of action of PROTAC KRAS G12C degrader-1 involves several steps:
Recruitment: The E3 ligase ligand recruits an E3 ubiquitin ligase, bringing it into close proximity with the KRAS G12C mutant.
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to the KRAS G12C mutant.
Degradation: The ubiquitinated KRAS G12C mutant is recognized by the proteasome and degraded.
Comparison with Similar Compounds
PROTAC KRAS G12C degrader-1 is unique compared to other similar compounds due to its ability to selectively degrade the KRAS G12C mutant. Similar compounds include:
MRTX849: A small molecule inhibitor that targets the KRAS G12C mutant but does not induce its degradation.
This compound stands out due to its use of the CRBN E3 ligase ligand and its potential for higher selectivity and efficacy in degrading the KRAS G12C mutant .
Properties
Molecular Formula |
C50H54ClFN8O6 |
|---|---|
Molecular Weight |
917.5 g/mol |
IUPAC Name |
4-[12-[[6-chloro-8-fluoro-7-(3-hydroxynaphthalen-1-yl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]dodecylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C50H54ClFN8O6/c1-2-41(63)58-24-26-59(27-25-58)46-36-30-37(51)42(35-29-32(61)28-31-16-11-12-17-33(31)35)44(52)45(36)56-50(57-46)54-23-14-10-8-6-4-3-5-7-9-13-22-53-38-19-15-18-34-43(38)49(66)60(48(34)65)39-20-21-40(62)55-47(39)64/h2,11-12,15-19,28-30,39,53,61H,1,3-10,13-14,20-27H2,(H,54,56,57)(H,55,62,64) |
InChI Key |
FMYAMLPDKZOVMB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=CC(=CC5=CC=CC=C54)O)F)NCCCCCCCCCCCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




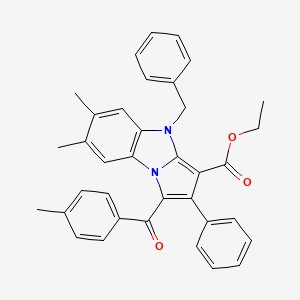
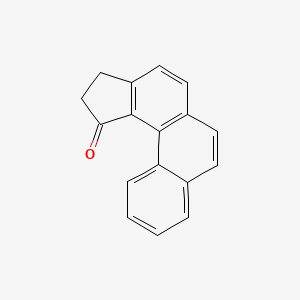
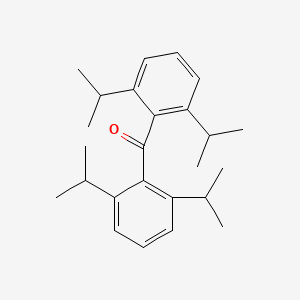

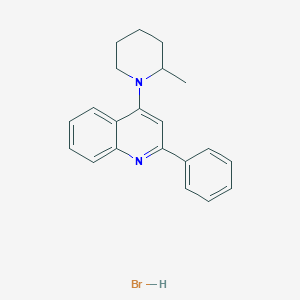
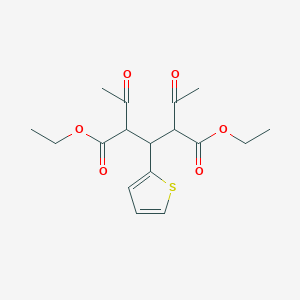
![N-[(S)-cyclopropyl(pyridin-2-yl)methyl]-3-[4-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B11938118.png)
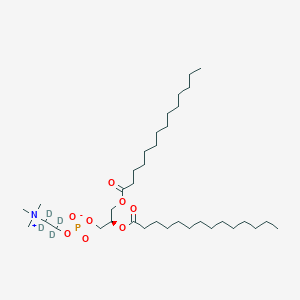

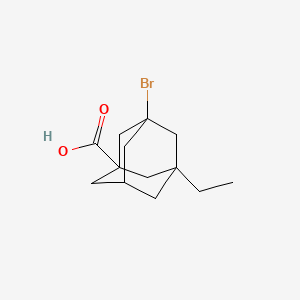
![(�) 3-(2-{[4-(trifluoromethoxy)phenyl]amino}-1-[(cis)-3,3,5-trimethylcyclohexyl]-1H-benzimidazol-5-yl)propanoic acid](/img/structure/B11938152.png)
![Ethyl 2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11938155.png)
